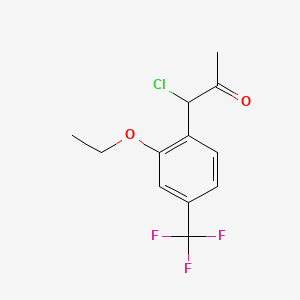
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the production process.
Analyse Des Réactions Chimiques
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may offer advantages.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene can be compared with similar compounds, such as:
1,3-Dichloro-2-fluoromethoxy-5-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and applications.
1,3-Dichloro-2-difluoromethoxybenzene: Lacking the ethyl group, this compound may have different physical and chemical properties.
1,3-Dichloro-2-difluoromethoxy-5-methylbenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and reactivity patterns.
Propriétés
Formule moléculaire |
C9H8Cl2F2O |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
1,3-dichloro-2-(difluoromethoxy)-5-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
Clé InChI |
VYHPYPFXOJIYJB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)








![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)

